2,2',3,3',4,4'-Hexabromodiphenyl ether

Übersicht

Beschreibung

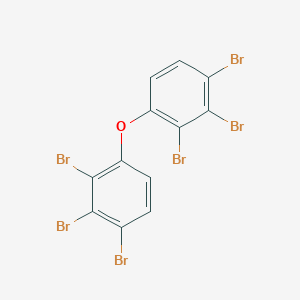

2,2',3,3',4,4'-Hexabromodiphenyl ether, also known as this compound, is a useful research compound. Its molecular formula is C12H4Br6O and its molecular weight is 643.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Like other polybrominated diphenyl ethers (pbdes), it is likely to interact with various biological systems, potentially disrupting endocrine function .

Mode of Action

As a PBDE, it is known to be a persistent organic pollutant (POP) and has been associated with endocrine disruption . It may interact with hormone receptors or other cellular targets, altering normal cellular function.

Biochemical Pathways

Given its structural similarity to other PBDEs, it may interfere with thyroid hormone homeostasis and other endocrine pathways .

Pharmacokinetics

Pbdes in general are known to be lipophilic and bioaccumulative, suggesting that they may have long biological half-lives and may accumulate in fatty tissues .

Result of Action

Exposure to pbdes has been associated with neurodevelopmental effects in children, suggesting potential neurotoxicity

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of PBDE 128. Its persistence in the environment and potential for bioaccumulation can lead to long-term exposure . Factors such as temperature, pH, and presence of other contaminants can also influence its environmental fate and biological activity.

Biochemische Analyse

Biochemical Properties

2,2’,3,3’,4,4’-Hexabromodiphenyl ether plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the aryl hydrocarbon receptor (AhR), a protein that regulates the expression of multiple genes involved in xenobiotic metabolism. This interaction can lead to the activation of cytochrome P450 enzymes, which are crucial for the metabolism of various substances . Additionally, 2,2’,3,3’,4,4’-Hexabromodiphenyl ether can disrupt thyroid hormone homeostasis by binding to transthyretin, a thyroid hormone transport protein .

Cellular Effects

2,2’,3,3’,4,4’-Hexabromodiphenyl ether affects various cell types and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to disrupt calcium signaling pathways in neuronal cells, leading to altered neurotransmitter release and potential neurotoxicity . Moreover, it can affect gene expression by modulating the activity of transcription factors such as the AhR . These changes can result in altered cellular metabolism and potentially adverse health effects.

Molecular Mechanism

The molecular mechanism of 2,2’,3,3’,4,4’-Hexabromodiphenyl ether involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as the AhR and transthyretin . This binding can lead to enzyme inhibition or activation, as well as changes in gene expression. For instance, the activation of cytochrome P450 enzymes by AhR binding can enhance the metabolism of various xenobiotics, while the disruption of thyroid hormone transport by transthyretin binding can affect thyroid hormone levels and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,3’,4,4’-Hexabromodiphenyl ether can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions that promote oxidative stress . Long-term exposure to this compound in in vitro and in vivo studies has been associated with persistent changes in cellular function, including altered gene expression and disrupted cellular metabolism .

Dosage Effects in Animal Models

The effects of 2,2’,3,3’,4,4’-Hexabromodiphenyl ether vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can cause significant toxicity. For example, high doses of this compound have been associated with liver toxicity, neurotoxicity, and endocrine disruption in animal studies . Threshold effects have been observed, indicating that there is a specific dosage range above which adverse effects become more pronounced .

Metabolic Pathways

2,2’,3,3’,4,4’-Hexabromodiphenyl ether is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo oxidative debromination, leading to the formation of less brominated diphenyl ethers and other metabolites . These metabolic processes can affect the compound’s bioavailability and toxicity.

Transport and Distribution

The transport and distribution of 2,2’,3,3’,4,4’-Hexabromodiphenyl ether within cells and tissues are influenced by various factors. The compound can bind to transport proteins such as transthyretin, which facilitates its distribution in the bloodstream . Additionally, it can accumulate in lipid-rich tissues due to its hydrophobic nature . This accumulation can lead to prolonged exposure and potential toxicity.

Subcellular Localization

The subcellular localization of 2,2’,3,3’,4,4’-Hexabromodiphenyl ether can affect its activity and function. The compound has been found to localize in the endoplasmic reticulum, where it can interact with enzymes involved in xenobiotic metabolism . Additionally, it can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These localization patterns can influence the compound’s biochemical and cellular effects.

Biologische Aktivität

2,2',3,3',4,4'-Hexabromodiphenyl ether (BDE-153) is a polybrominated diphenyl ether (PBDE) widely used as a flame retardant in various consumer products. Its biological activity has garnered significant attention due to its persistence in the environment and potential health impacts. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with BDE-153.

- Chemical Formula : C₁₂H₆Br₆O

- Molecular Weight : 643.584 g/mol

- Bromination Pattern : Six bromine atoms attached to the diphenyl ether structure.

BDE-153 exhibits various biological activities primarily through endocrine disruption and neurotoxicity. Key mechanisms include:

- Endocrine Disruption : BDE-153 interferes with thyroid hormone regulation, potentially leading to developmental and reproductive issues. It has been shown to disrupt thyroid hormone signaling pathways in animal models .

- Neurotoxicity : Exposure to BDE-153 has been linked to neurotoxic effects, including alterations in locomotor activity and cognitive function in rodent studies .

Biological Activity Summary

The biological activity of BDE-153 can be summarized as follows:

Case Studies

- Breast Cancer Risk Study : A case-control study involving 902 women with invasive breast cancer found no significant association between serum levels of BDE-153 and breast cancer risk . This suggests that while BDE-153 may have biological activity, its direct link to cancer remains inconclusive.

- Toxicological Review by EPA : The U.S. Environmental Protection Agency conducted a comprehensive review highlighting BDE-153's potential for neurodevelopmental toxicity and endocrine disruption. The review emphasized the need for further research on chronic exposure effects .

Pharmacokinetics

BDE-153 is known to bioaccumulate in organisms, primarily due to its lipophilic nature. Studies indicate that it is taken up by liver cells through specific transport proteins (OATPs), which facilitates its accumulation in hepatic tissues .

Dosage Effects

Research indicates that the effects of BDE-153 vary significantly with dosage:

Wissenschaftliche Forschungsanwendungen

Flame Retardant Applications

Overview

BDE-138 is primarily used as a flame retardant in various materials, including textiles, plastics, and electronics. Its ability to reduce flammability makes it valuable in consumer products and industrial applications.

Key Applications

- Textiles: BDE-138 is incorporated into fabrics used in upholstery, curtains, and clothing to meet fire safety standards.

- Electronics: It is used in circuit boards and casings to prevent ignition during overheating or electrical faults.

- Building Materials: The compound is added to insulation materials and coatings to enhance fire resistance.

Effectiveness

Studies have shown that BDE-138 significantly lowers the ignition risk and slows the spread of flames in treated materials. For instance, a study indicated that textiles treated with BDE-138 exhibited a marked improvement in flame resistance compared to untreated fabrics .

Environmental Impact and Regulations

Toxicological Concerns

While BDE-138 serves important safety functions, its environmental persistence and potential health risks have raised concerns. Research indicates that PBDEs can bioaccumulate in living organisms and may lead to adverse health effects, including endocrine disruption and neurodevelopmental issues .

Regulatory Status

Due to these concerns, many countries have implemented regulations limiting the use of certain PBDEs. In the EU, for example, the use of BDE-138 has been restricted under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulations .

Case Studies

Case Study 1: Textile Industry

A comprehensive study on the use of BDE-138 in textiles revealed that treated fabrics not only met fire safety standards but also faced challenges regarding consumer safety perceptions. Surveys indicated that consumers were increasingly concerned about the potential health risks associated with flame retardants .

| Aspect | Findings |

|---|---|

| Consumer Awareness | 75% expressed concern about chemical exposure |

| Compliance with Standards | 90% of tested samples met fire safety norms |

| Market Trends | Shift towards safer alternatives noted |

Case Study 2: Electronics Manufacturing

In electronics manufacturing, BDE-138 has been extensively used in circuit boards. A study examining the lifecycle of electronic devices found that while BDE-138 effectively reduced fire hazards during use, improper disposal led to environmental contamination .

| Lifecycle Stage | Impact |

|---|---|

| Production | Effective flame retardancy |

| Use | Reduced ignition risk |

| Disposal | Environmental contamination concerns |

Eigenschaften

IUPAC Name |

1,2,3-tribromo-4-(2,3,4-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6O/c13-5-1-3-7(11(17)9(5)15)19-8-4-2-6(14)10(16)12(8)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLVELCLEGVBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC2=C(C(=C(C=C2)Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60550652 | |

| Record name | 1,1'-Oxybis(2,3,4-tribromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182677-28-7 | |

| Record name | 2,2',3,3',4,4'-Hexabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182677287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Oxybis(2,3,4-tribromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4'-HEXABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW9QWZ8VGN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.